2-((4-乙基苯甲基)氨基)-2-氧代乙基-2-氟苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring, ethyl group, and fluorobenzoate group would all contribute to the overall structure. The presence of the amino group and the carbonyl group could also introduce polarity to the molecule, which would affect its physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amino group could participate in acid-base reactions, the carbonyl group could undergo addition reactions, and the benzene ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzene ring, ethyl group, amino group, carbonyl group, and fluorobenzoate group would all contribute to its properties. These could include its melting point, boiling point, solubility, and reactivity .科学研究应用
药物化学中的氟化合物
含氟化合物,如含有 2-氟苯甲酸酯部分的化合物,由于氟的独特性质(包括其电负性和小尺寸)在药物化学中发挥着至关重要的作用。这些性质可以显着影响药物的生物活性,包括其代谢稳定性、亲脂性和与生物靶标的结合亲和力。例如,治疗剂的氟化类似物通常表现出增强的活性或与非氟化类似物相比改善的药代动力学特性。宋等人进行的一项研究。(2005 年)关于含异恶唑氨基和膦酸酯基团的氟化合物的合成和生物活性在体外表现出中等抗癌活性,突出了氟化化合物在药物设计和开发中的潜力(Song et al., 2005)。
改善药物性质的前药策略
前药的概念涉及对活性药物成分进行修饰以改善其物理化学、药代动力学或药效学性质。氨基酸前药(如 Bradshaw 等人讨论的那样,2002 年)可以显着提高亲脂性化合物的溶解度和生物利用度。该策略涉及将氨基酸与药物分子偶联,从而提高其水溶性,同时确保快速体内转化回活性药物。这种方法特别适用于具有适合偶联的官能团的化合物,例如“2-((4-乙基苯甲基)氨基)-2-氧代乙基 2-氟苯甲酸酯”中存在的氨基和酯基(Bradshaw et al., 2002)。
用于诊断和治疗应用的放射性标记
放射性标记化合物是诊断成像和靶向放射治疗中不可或缺的工具。放射性标记探针的合成,例如 Kiesewetter 等人描述的那些(2011 年)用于肽和蛋白质,涉及将放射性同位素掺入生物活性分子中。为创建 N-[2-(4-[(18)F]氟苯甲酰胺)乙基]马来酰亚胺而详细介绍的过程展示了如何合成氟化苯甲酰胺并将其用于与肽和蛋白质偶联,为开发诊断或治疗剂提供了基础(Kiesewetter et al., 2011)。
作用机制
未来方向
属性
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-2-13-7-9-14(10-8-13)11-20-17(21)12-23-18(22)15-5-3-4-6-16(15)19/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOOHJKCLOOISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。